molecular formula C19H21NO2 B12762792 Doxepin N-oxide, (E)- CAS No. 131523-93-8

Doxepin N-oxide, (E)-

Cat. No.: B12762792
CAS No.: 131523-93-8
M. Wt: 295.4 g/mol
InChI Key: QJCSDPQQGVJGQY-GZTJUZNOSA-N
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Description

Doxepin N-oxide, (E)- is a derivative of the tricyclic antidepressant doxepin. It is formed through the N-oxidation of doxepin, resulting in a compound with distinct chemical properties. Doxepin itself is known for its use in treating depression, anxiety, and insomnia. The N-oxide form, however, is primarily studied for its metabolic and pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Doxepin N-oxide, (E)- typically involves the oxidation of doxepin. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the selective formation of the N-oxide .

Industrial Production Methods

Industrial production of Doxepin N-oxide, (E)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Doxepin N-oxide, (E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Doxepin N-oxide, (E)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Doxepin N-oxide, (E)- involves its interaction with various molecular targets. It is known to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, similar to its parent compound doxepin. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission and alleviation of depressive symptoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Doxepin N-oxide, (E)- is unique due to its distinct metabolic profile. Unlike its parent compound, it is primarily studied for its pharmacokinetic properties rather than its therapeutic effects. This makes it a valuable compound for understanding the metabolism and biotransformation of tricyclic antidepressants .

Biological Activity

Doxepin N-oxide (E) is a metabolite of the tricyclic antidepressant doxepin, primarily formed through the action of cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19. Understanding its biological activity is crucial for comprehending the pharmacological profile of doxepin and its therapeutic implications.

Metabolism and Formation

Doxepin undergoes extensive metabolism, with the formation of various metabolites, including the active metabolite N-desmethyldoxepin and the inactive doxepin N-oxide. The metabolic pathway can be summarized as follows:

  • Doxepin Administration : Doxepin is administered and absorbed into the bloodstream.
  • First-Pass Metabolism : A significant portion (55-87%) undergoes first-pass metabolism in the liver.
  • Cytochrome P450 Enzymatic Activity : CYP2D6 and CYP2C19 catalyze the N-oxidation of doxepin, leading to the formation of doxepin N-oxide.
  • Formation of Active Metabolites : Other pathways, such as N-demethylation, yield active metabolites like nordoxepin, which contribute to the antidepressant effects.

The metabolic process emphasizes how drug metabolism can significantly influence therapeutic outcomes and side effects due to variations in enzyme activity among individuals .

Biological Activity

Doxepin N-oxide has been characterized as having minimal biological activity compared to its parent compound, doxepin. Key findings regarding its activity include:

  • Lack of Antidepressant Effects : Doxepin N-oxide does not effectively bind to serotonin or norepinephrine receptors, which are critical for the antidepressant effects associated with doxepin. This inactivity highlights its role as an inactive metabolite rather than a therapeutic agent .
  • Role in Drug Interactions : While doxepin N-oxide itself lacks significant pharmacological effects, it plays a role in understanding drug interactions and variability in plasma concentrations of doxepin and its metabolites. This variability can impact treatment efficacy and safety profiles .

Comparative Analysis with Other Compounds

The structural characteristics of doxepin N-oxide resemble those of other tricyclic antidepressants; however, its inactivity contrasts sharply with active forms produced by similar compounds. The following table summarizes key comparisons:

CompoundActivity TypeMechanism of Action
DoxepinAntidepressantSerotonin and norepinephrine reuptake inhibition
NordoxepinAntidepressantActive metabolite with similar mechanisms
Doxepin N-oxide (E)InactiveDoes not bind effectively to target receptors

Case Studies and Research Findings

Several studies have explored the implications of doxepin N-oxide in clinical settings:

  • Variability in Therapeutic Outcomes : Research indicates that genetic polymorphisms affecting CYP2D6 and CYP2C19 can lead to significant differences in plasma concentrations of doxepin and its metabolites, including doxepin N-oxide. This variability necessitates careful monitoring in patients undergoing treatment with doxepin to optimize therapeutic outcomes .
  • Clinical Implications : In clinical practice, understanding the metabolic profile of doxepin is essential for predicting patient responses to treatment, especially considering that some patients may experience side effects due to higher levels of inactive metabolites like doxepin N-oxide .

Properties

CAS No.

131523-93-8

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine oxide

InChI

InChI=1S/C19H21NO2/c1-20(2,21)13-7-11-17-16-9-4-3-8-15(16)14-22-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+

InChI Key

QJCSDPQQGVJGQY-GZTJUZNOSA-N

Isomeric SMILES

C[N+](C)(CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31)[O-]

Canonical SMILES

C[N+](C)(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)[O-]

Origin of Product

United States

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